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Compound of Interest

2-Hydroxy-5-
Compound Name:

(pentafluorothio)benzaldehyde
CAS No.: 1159512-31-8

Cat. No.: B2354849

Get Quote

\ J

A Technical Guide for Medicinal Chemistry Applications

Executive Summary & Compound Profile

2-Hydroxy-5-(pentafluorothio)benzaldehyde (also known as 5-
(pentafluorothio)salicylaldehyde) represents a high-value scaffold in modern drug discovery.
The incorporation of the pentafluorosulfanyl (

) group—often termed the "super-trifluoromethyl" group—imparts unique lipophilicity, metabolic
stability, and electronegativity to the salicylaldehyde core.

This guide provides a definitive analysis of the spectral characteristics (NMR, IR, MS) of this
molecule. Unlike standard organic intermediates, the

moiety introduces complex spin systems and distinct fragmentation patterns that require
specialized interpretation.

Physicochemical Profile
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Property Value /| Description

Molecular Formula

Molecular Weight 248.17 g/mol

Appearance Pale yellow crystalline solid
Soluble in

Solubility , DMSO-
, MeOH

Hypervalent sulfur (
Key Structural Feature
) with octahedral geometry

Synthesis & Structural Logic

To understand the spectra, one must understand the electronic environment. The molecule is
synthesized via the ortho-formylation of 4-(pentafluorothio)phenol.

» Electronic Push-Pull: The phenolic hydroxyl (EDG) at C2 exerts a shielding effect on the
ortho proton (H3), while the aldehyde (EWG) at C1 and the

group (strong EWG,
) at C5 strongly deshield the remaining aromatic protons.

 Intramolecular H-Bonding: A strong hydrogen bond exists between the phenolic proton and
the carbonyl oxygen, locking the conformation and significantly shifting the OH and CHO
proton signals in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1
F NMR: The
Fingerprint

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2354849?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The

group exhibits a characteristic AB4 spin system (often appearing as a doublet and a quintet)
due to the octahedral geometry where four equatorial fluorines (

) are chemically equivalent but magnetically distinct from the single axial fluorine (
).

Note on Chemical Shifts: Unlike standard C-F bonds (which resonate -60 to -200 ppm),

signals typically appear in the positive ppm range relative to

Shift ( Coupling (
Nuclei Multiplicity Assighment
» Ppm) » Hz)
+80.0 — +88.0 Quintet Axial Fluorine
Equatorial
+60.0 — +65.0 Doublet _
Fluorines

Expert Insight: In lower field instruments (<300 MHz), this may look like a broad multiplet. High-
field (400 MHz+) is required to resolve the definitive quintet-doublet pattern.

3.2

H NMR: Aromatic Substitution Pattern

The spectrum is defined by the 1,2,5-substitution pattern.
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Shift ( Coupling ( Structural
Proton Multiplicity Logi
ogic
’ ppm) 2 HZ) g
. Deshielded by H-

-OH 11.0-115 Singlet (br) - ]

bonding to C=0.
] Aldehyde proton;

-CHO 9.8-10.0 Singlet - . .
diagnostic.
Ortho to CHO,
Ortho to

H6 8.0-8.1 Doublet (d) Most
deshielded
aromatic H.
Ortho to

H4 7.8-79 dd
, Meta to OH.
Ortho to OH.
Shielded by

H3 7.0-71 Doublet (d)
oxygen lone
pairs.

3.3
C NMR

The carbon spectrum is complicated by C-F splitting.

e C=0:~196 ppm.

e C-OH (C2): ~165 ppm.

e C-SF5 (C5): Appears as a quintet (

Hz) around 145-150 ppm.
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e C-F Coupling: Adjacent carbons (C4, C6) will show significant splitting (triplets/quintets) due
to the proximity of the five fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups and the integrity of the S-F bonds.

Frequency (

Vibration Mode Notes
)
Broad band; lower frequency
3200 — 3400 O-H Stretch due to intramolecular H-
bonding.
Shifted lower (from typical
1660 — 1675 C=0 Stretch 1700) due to conjugation and
H-bond.
Diagnostic. Very strong,
810 — 860 S-F Stretch intense band specific to
1580, 1480 C=C Aromatic Skeletal vibrations.

Mass Spectrometry (MS) & Fragmentation
The

group is robust but exhibits specific fragmentation pathways under Electron Impact (El).

e Molecular lon (

): 248 m/z (Distinct sulfur isotope pattern

).

o Base Peak: Often

(Loss of CHO) or the phenol cation.
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Fragmentation Workflow

Molecular lon (M+)
m/z 248

[M - CHOJ+
m/z 219
(Phenol Cation)

[M - COJ+
m/z 220

[Ar-SF3]+ Fragment
Loss of F2

Click to download full resolution via product page

Figure 1: Predicted EI-MS fragmentation pathway for 2-Hydroxy-5-
(pentafluorothio)benzaldehyde.

Experimental Protocols
Protocol A: NMR Sample Preparation
¢ Solvent Choice: Use DMSO-

(0.6 mL) for optimal resolution of the phenolic proton.
is acceptable but the OH peak may be broad or drift.

e Concentration: 10-15 mg of sample.

¢ Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize background
fluorine signals.

¢ Parameter Set:
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o 1H: 16 scans, 30°C.
o 19F: 64 scans, spectral width expanded to +100/-200 ppm. Crucial: Reference to internal

(O ppm) or external standard.

Protocol B: GC-MS Analysis

Column: DB-5ms or equivalent non-polar column (30m x 0.25mm).
Inlet Temp: 250°C.
Gradient: 60°C (hold 1 min)

280°C at 20°C/min.

Note: The

group is thermally stable up to ~300°C, making this compound suitable for GC analysis
without derivatization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. opendata.uni-halle.de [opendata.uni-halle.de]

e To cite this document: BenchChem. [Comprehensive Spectral Analysis of 2-Hydroxy-5-
(pentafluorothio)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2354849/docs#comprehensive-spectral-analysis-of-
2-hydroxy-5-pentafluorothio-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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